
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid is a perfluorinated carboxylic acid. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability, resistance to degradation, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid typically involves the fluorination of a suitable precursor. One common method is the electrochemical fluorination (ECF) of dec-2-enoic acid. This process involves the use of anhydrous hydrogen fluoride (HF) and an electric current to replace hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the corrosive nature of hydrogen fluoride and ensure efficient fluorination of the precursor. The reaction conditions, such as temperature, current density, and HF concentration, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Perfluorinated ketones or aldehydes.
Reduction: Perfluorinated alcohols.
Substitution: Various perfluorinated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other perfluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of fluoropolymers, surfactants, and coatings due to its hydrophobic and oleophobic properties.
Wirkmechanismus
The mechanism of action of 2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid involves its interaction with molecular targets such as proteins and cell membranes. The fluorine atoms create a highly electronegative environment, which can disrupt hydrogen bonding and alter the structure and function of proteins. Additionally, the hydrophobic nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorononanoic acid (PFNA)
- Perfluorodecanoic acid (PFDA)
Comparison
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodec-2-enoic acid is unique due to its specific fluorination pattern and the presence of a double bond. This structure imparts distinct chemical properties, such as increased reactivity in certain types of reactions compared to fully saturated perfluorinated acids. Additionally, the double bond can serve as a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
71178-11-5 |
|---|---|
Molekularformel |
C10HF17O2 |
Molekulargewicht |
476.09 g/mol |
IUPAC-Name |
2,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-2-enoic acid |
InChI |
InChI=1S/C10HF17O2/c11-1(3(28)29)2(12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h(H,28,29) |
InChI-Schlüssel |
PVHDAXINLZCHGK-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


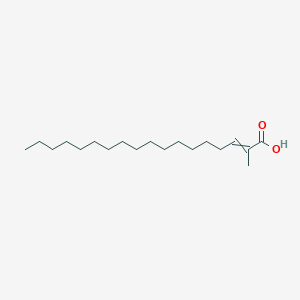

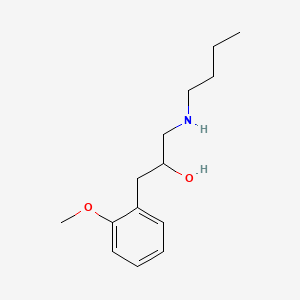

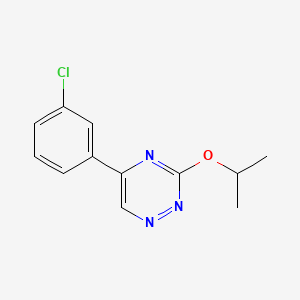
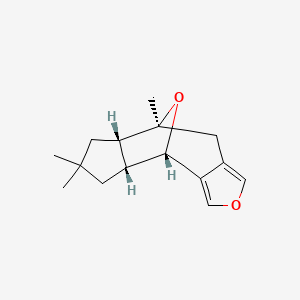
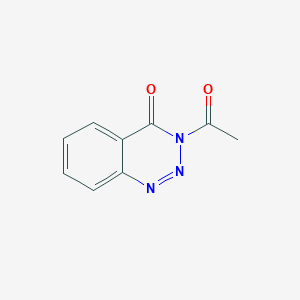

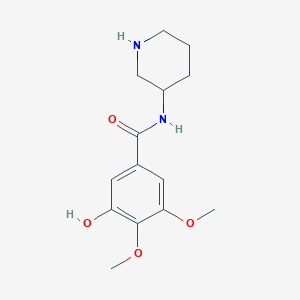
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
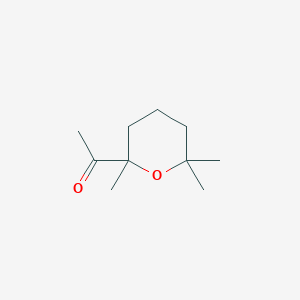
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)


